
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as MPP, is a synthetic compound that belongs to the class of enamide derivatives. MPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. In
Mechanism of Action
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can also increase the levels of antioxidants, such as glutathione, which protect cells against oxidative damage. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been found to increase the levels of the neurotransmitter GABA, which has a calming effect on the brain.
Advantages and Limitations for Lab Experiments
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain.
Future Directions
There are several future directions for research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One area of interest is the potential use of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthetic derivatives of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with improved pharmacological properties. These derivatives could be used to target specific signaling pathways in the brain and could have potential therapeutic applications in a variety of neurological disorders.
Conclusion:
In conclusion, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It possesses neuroprotective, anticonvulsant, and analgesic properties, and has been shown to modulate various signaling pathways in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. Future research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide could lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.
Synthesis Methods
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be synthesized through a two-step process involving the condensation of 4-methylbenzaldehyde and 4-propoxybenzaldehyde with propionyl chloride, followed by cyclization with triethylamine in the presence of acetic anhydride. This method yields pure (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with high yield and purity.
Scientific Research Applications
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has also been found to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLNENCXNQGLT-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


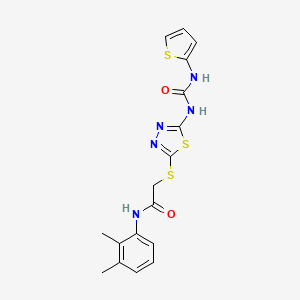
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
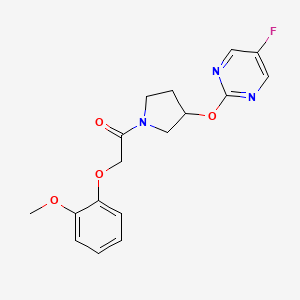
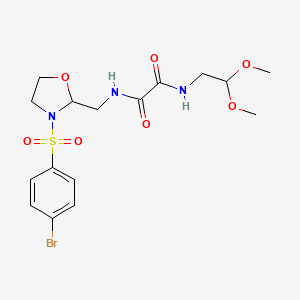
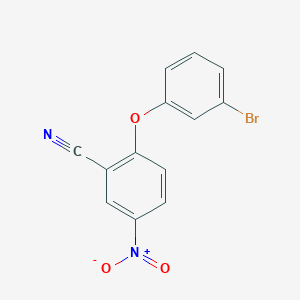
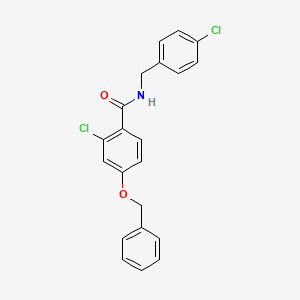
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
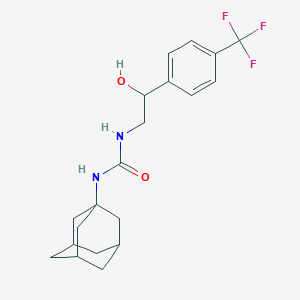
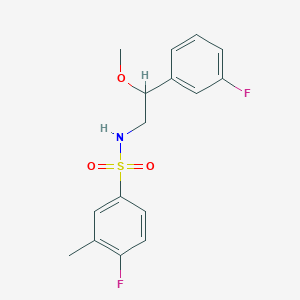
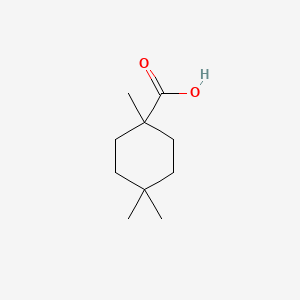
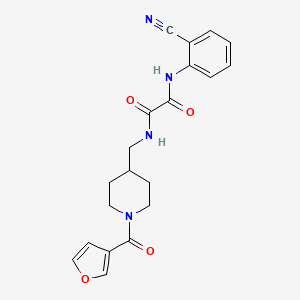
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)